Hafnium tert-butoxide

Atomic Layer Deposition Chemical Vapor Deposition Precursor Engineering

Hafnium tert-butoxide, with the linear formula Hf[OC(CH3)3]4 and CAS 2172-02-3, is a mononuclear metal alkoxide that exists as a liquid at room temperature with a density of 1.166 g/mL at 25 °C. It is a key volatile precursor for the deposition of hafnium dioxide (HfO2) and other hafnium-containing thin films via vapor deposition techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Molecular Formula C16H40HfO4
Molecular Weight 475.0 g/mol
CAS No. 2172-02-3
Cat. No. B1588767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium tert-butoxide
CAS2172-02-3
Molecular FormulaC16H40HfO4
Molecular Weight475.0 g/mol
Structural Identifiers
SMILESCC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf]
InChIInChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3;
InChIKeyYZABPPRMRYHJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hafnium tert-butoxide (CAS 2172-02-3) as a Volatile Liquid ALD/CVD Precursor for High-k Hafnia Thin Films


Hafnium tert-butoxide, with the linear formula Hf[OC(CH3)3]4 and CAS 2172-02-3, is a mononuclear metal alkoxide that exists as a liquid at room temperature with a density of 1.166 g/mL at 25 °C . It is a key volatile precursor for the deposition of hafnium dioxide (HfO2) and other hafnium-containing thin films via vapor deposition techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD) . Its primary application lies in microelectronics, where HfO2 thin films serve as high-permittivity (high-κ) gate dielectrics, enabling continued scaling of silicon-based transistors beyond the limits of traditional silicon dioxide [1].

Why Simple Substitution of Hafnium tert-butoxide with Other Hafnium Precursors is Not a Viable Strategy


Hafnium precursors for ALD and CVD are not interchangeable commodities. The choice of ligand profoundly impacts critical process parameters, including physical state (liquid vs. solid), volatility, thermal decomposition pathway, and the purity of the resulting thin films. For instance, hafnium isopropoxide (Hf(O-iPr)4) is a solid at room temperature, complicating its use in standard vapor delivery systems designed for liquids [1]. Other widely used precursors, such as hafnium tetrachloride (HfCl4), release corrosive hydrogen chloride (HCl) gas as a byproduct during deposition, which can etch underlying layers and contaminate the film [2]. Furthermore, the purity and consistency of commercially available alkoxides are not guaranteed; significant batch-to-batch and supplier-to-supplier variability has been documented for both isopropoxide and tert-butoxide sources, with reports of discoloration and turbidity that can critically impact experimental reproducibility [3]. Therefore, selecting a precursor requires a quantitative, evidence-based evaluation of its specific properties rather than a generic assumption of in-class equivalence.

Quantitative Evidence for Differentiating Hafnium tert-butoxide from Closest Analogs


Physical State Advantage: Hafnium tert-butoxide is a Liquid, Enabling Simpler Vapor Delivery than Solid Hafnium Isopropoxide

Hafnium tert-butoxide (Hf(O-tBu)4) exists as a liquid at room temperature, with a reported melting point of 2 °C . In contrast, the close analog hafnium isopropoxide (Hf(O-iPr)4) is a solid at room temperature [1]. This fundamental difference in physical state has a direct and quantifiable impact on process engineering for atomic layer deposition (ALD).

Atomic Layer Deposition Chemical Vapor Deposition Precursor Engineering

High Volatility and Suitability for Vapor Deposition: Quantitative Vapor Pressure and Boiling Point Data

Hafnium tert-butoxide exhibits a boiling point of 90 °C at a reduced pressure of 5 mmHg . This high volatility is essential for efficient vapor-phase transport in ALD and CVD processes. A comparison with hafnium n-butoxide (Hf(O-nBu)4) is illustrative. While direct vapor pressure curves for the tert-butoxide are not provided, the n-butoxide analog is known to simultaneously evaporate and decompose during thermogravimetric analysis, preventing the calculation of a valid vapor pressure curve and highlighting its thermal instability for vapor deposition [1].

Atomic Layer Deposition Vapor Pressure Volatility

Commercial Purity Specification: 99.99% Trace Metals Basis with Quantified Zirconium Impurity Limit

A commercially available high-purity grade of hafnium tert-butoxide is specified with an assay of 99.99% on a trace metals basis, explicitly excluding ~2000 ppm (0.2%) of zirconium (Zr) . This quantitative purity specification is crucial. A separate, slightly lower grade is specified as ≥99.9% (metals basis) with a maximum of 0.5% Zr [1]. In contrast, the common alternative hafnium isopropoxide is documented to suffer from high supplier-to-supplier and batch-to-batch variability in purity and appearance (ranging from slightly yellow to brown), which can directly compromise the reproducibility of subsequent chemical reactions and material syntheses [2].

Purity Specification Trace Metals Analysis Zirconium Impurity

Performance Benchmark: TEMAHf Outperforms Hf(O-tBu)4 in Film Quality for ALD, Defining its Niche

While hafnium tert-butoxide is a viable ALD precursor, a direct head-to-head study comparing it with tetrakis(ethylmethylamino)hafnium (TEMAHf) provides a critical performance benchmark. The study found that ALD processes using TEMAHf yield HfO2 films with 'superior quality as compared to Hf(t-butoxide)4 precursor in terms of deposition rate, purity, and electrical properties of the films' [1].

Atomic Layer Deposition High-k Dielectrics Film Purity

Film Purity Advantage Over HfCl4: Hafnium tert-butoxide Deposition Avoids Corrosive Halogen Byproducts

A key differentiator for hafnium tert-butoxide is its chemical composition, which is free of halogens. In contrast, a widely used alternative precursor, hafnium tetrachloride (HfCl4), contains chlorine [1]. During deposition processes such as ALD or CVD, HfCl4 releases corrosive hydrogen chloride (HCl) gas as a byproduct [2]. This HCl can etch sensitive underlying layers in a device structure and lead to the incorporation of detrimental chlorine impurities into the HfO2 film, which can degrade its electrical performance (e.g., by causing flatband voltage shifts and increasing leakage current).

Chemical Vapor Deposition Atomic Layer Deposition Halogen Contamination

Structural Versatility: Hafnium tert-butoxide as a Tunable Precursor for Nanoparticle Synthesis

Hafnium tert-butoxide ([Hf(O-tBu)4]) serves as a versatile platform for creating a family of modified alkoxide precursors with tunable nuclearity (monomer, dimer, tetramer). A study systematically crystallographically characterized 26 modified compounds derived from [Hf(O-tBu)4] [1]. When these different precursors were used to synthesize hafnia (HfO2) nanoparticles under identical solvothermal conditions, the resulting nanomaterials exhibited morphological variations [1]. This demonstrates a 'precursor structure effect,' where the molecular architecture of the precursor directly influences the final nanomaterial morphology, a level of control not easily achievable with simpler, less structurally diverse precursors like HfCl4.

Nanoparticle Synthesis Solvothermal Synthesis Precursor Engineering

Recommended Application Scenarios for Hafnium tert-butoxide Based on Quantified Evidence


High-Volume ALD/CVD of Hafnia Thin Films for Microelectronics: Leveraging Liquid Delivery and High Volatility

For industrial-scale atomic layer deposition (ALD) or chemical vapor deposition (CVD) of hafnium dioxide (HfO2) gate dielectrics, hafnium tert-butoxide (Hf(O-tBu)4) is a compelling choice. Its liquid physical state at room temperature simplifies the implementation of reliable, high-throughput vapor delivery systems compared to solid alternatives like hafnium isopropoxide [1]. Its high volatility, with a boiling point of 90 °C at 5 mmHg , ensures efficient precursor transport and deposition. This scenario prioritizes process stability and manufacturing throughput, where the precursor's physical properties provide a direct advantage over solid or less volatile analogs.

Research and Development Requiring Consistent, High-Purity Starting Material: Mitigating Batch-to-Batch Variability

In academic and industrial R&D settings where experimental reproducibility is non-negotiable, procurement of hafnium tert-butoxide with a well-defined purity specification is essential. The availability of commercial grades with a 99.99% trace metals purity (excluding ~2000 ppm Zr) provides a quantifiable benchmark for quality control. This directly addresses the well-documented problem of batch-to-batch variability in purity and color observed for other hafnium alkoxides like hafnium isopropoxide [2]. By selecting a precursor with a guaranteed purity level, researchers can minimize a critical variable in their experiments, leading to more robust and comparable data across different studies and laboratories.

Processes Where Halogen Contamination Must Be Avoided: A Chlorine-Free Alternative to HfCl4

In the fabrication of sensitive microelectronic devices, even trace amounts of chlorine impurities or damage from corrosive byproducts can be catastrophic. Hafnium tert-butoxide serves as an ideal precursor in such scenarios because it is halogen-free. Unlike the widely used alternative hafnium tetrachloride (HfCl4), which releases corrosive HCl gas during deposition [3], Hf(O-tBu)4 decomposes thermally to yield HfO2 and benign organic byproducts [4]. This eliminates the risk of substrate etching, simplifies exhaust gas treatment, and reduces the potential for chlorine-induced degradation of the final film's electrical properties. This application scenario is specifically for end-users for whom film purity and process cleanliness are the paramount selection criteria.

Advanced Materials Synthesis: Using Hf(O-tBu)4 as a Tunable Building Block for Hafnia Nanoparticles

For materials chemists and nanotechnologists, hafnium tert-butoxide is more than just a deposition precursor; it is a versatile molecular building block. Research has shown that [Hf(O-tBu)4] can be systematically modified to create a library of precursors with varying nuclearities (monomer, dimer, tetramer) [5]. Critically, using these different precursors under identical solvothermal conditions leads to hafnia (HfO2) nanoparticles with distinct morphologies, demonstrating a 'precursor structure effect' [5]. This provides a powerful synthetic handle for tuning nanomaterial properties and is a key differentiator from less structurally flexible precursors like HfCl4. This application scenario is for researchers engaged in the rational design and synthesis of hafnium-based nanomaterials.

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